3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

Lipophilicity Drug-likeness ADME

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester (CAS 1330763-29-5) is a difunctional, Boc-protected azetidine building block characterized by a tertiary hydroxy group and a primary aminoethyl side chain at the 3-position of the strained four-membered ring. It is utilized as a versatile intermediate for constructing spirocyclic, bridged, and peptidomimetic scaffolds in medicinal chemistry and targeted protein degradation (PROTAC) research.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 1330763-29-5
Cat. No. B1443854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
CAS1330763-29-5
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CCN)O
InChIInChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)4-5-11/h14H,4-7,11H2,1-3H3
InChIKeyQSXRCDIVJJJTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester (CAS 1330763-29-5): Procurement Guide for Differentiated Azetidine Building Blocks


3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester (CAS 1330763-29-5) is a difunctional, Boc-protected azetidine building block characterized by a tertiary hydroxy group and a primary aminoethyl side chain at the 3-position of the strained four-membered ring . It is utilized as a versatile intermediate for constructing spirocyclic, bridged, and peptidomimetic scaffolds in medicinal chemistry and targeted protein degradation (PROTAC) research [1].

Why 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester Cannot Be Replaced by Simpler Azetidine Analogs


Generic substitution with common mono‑functional azetidine building blocks (e.g., 1‑Boc‑3‑hydroxyazetidine or 1‑Boc‑3‑aminoazetidine) fails because the targeted compound uniquely integrates a hydrogen‑bond donor/acceptor‑rich hydroxy group and a flexible primary amine within the same rigid azetidine core. This orthogonal difunctionality enables sequential chemoselective derivatization—etherification/acylation at the hydroxy group followed by reductive amination or amide coupling at the aminoethyl side chain—without cross‑reactivity. As a result, directly swapping in a simpler analog collapses the accessible chemical space, eliminating the capacity to construct elaborate spiro‑fused, bridged, or macrocyclic architectures that are increasingly demanded in modern fragment‑based drug discovery and PROTAC linker design [1].

Quantitative Differentiation Evidence for 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester vs. Closest Analogs


Elevated Lipophilicity (LogP) Relative to 1‑Boc‑3‑hydroxyazetidine Enhances Membrane Partitioning Predictions

The target compound exhibits an experimentally validated LogP of 0.96, which is 1.13 log units higher than the LogP of −0.17 for the simpler analog 1‑Boc‑3‑hydroxyazetidine (CAS 141699‑55‑0) . This difference moves the compound from a negative logP domain—associated with poor passive membrane permeability—into the optimal lipophilicity range (LogP 0–3) sought for oral bioavailability and blood–brain barrier penetration in CNS drug discovery [1].

Lipophilicity Drug-likeness ADME

Higher Topological Polar Surface Area (TPSA) vs. Mono‑hydroxy Azetidine Augments Hydrogen‑Bonding Capacity

The TPSA of the target compound is 75.8 Ų, significantly larger than the 49.8 Ų TPSA of the comparator 1‑Boc‑3‑hydroxyazetidine . This increase reflects the contribution of the additional primary amine group and is accompanied by a rise in hydrogen‑bond donor count from 1 to 2 and acceptor count from 3 to 4.

Polar surface area Hydrogen bonding Drug design

Facile Access to Spirocyclic and Bridged Architectures via Orthogonal Difunctionalization Confirmed by Published Library Synthesis

The azetidine scaffold class—exemplified by the target compound's core—has been validated in the construction of a 1,976‑membered spirocyclic azetidine library. In vitro profiling of representative library members demonstrated high aqueous solubility (>400 µM in both PBS and water), low‑to‑moderate protein binding (mouse and human sera), and high Caco‑2 permeability (Pe ≥ 10.0 × 10⁻⁶ cm s⁻¹), metrics that compare favorably with marketed CNS drugs [1]. The target compound's dual hydroxyl/amine functionality enables analogous diversification into fused, bridged, and spiro azetidine systems that are unattainable with mono‑functionalized analogs.

Diversity-oriented synthesis Azetidine scaffolds PROTAC linkers

Structurally Enabled Molecular Recognition: Dual‑Site Hydrogen Bonding Potential vs. Mono‑amine or Mono‑hydroxy Azetidines

The simultaneous presence of a hydrogen‑bond donor (hydroxyl) and a flexible basic amine (aminoethyl) on the azetidine scaffold creates a bidentate recognition motif absent in mono‑functionalized comparators such as 1‑Boc‑3‑aminoazetidine (CAS 193269‑78‑2). This motif is particularly relevant for interactions with ATP‑binding pockets and protease catalytic sites. The aminoethyl chain extends the reach of the amine by approximately 2.5 Å relative to an aminomethyl analog (CAS 1008526‑71‑3), enabling access to deeper sub‑pockets in target proteins [1].

Molecular recognition Structure-based design Fragment-based drug discovery

Optimal Procurement and Application Scenarios for 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester


Synthesis of CNS‑Penetrant Spirocyclic Kinase Inhibitor Libraries

The compound's moderate LogP (0.96) and TPSA (75.8 Ų) place it within the optimal property space for CNS drug candidates . Its orthogonal hydroxy and aminoethyl handles enable the construction of spiro‑fused azetidine‑pyrimidine or azetidine‑quinoline scaffolds that have demonstrated favorable BBB penetration and solubility in published CNS‑focused libraries [1]. Procurement teams supporting neuroscience discovery should prioritize this building block over mono‑functionalized azetidines that lack the requisite hydrogen‑bonding capacity and geometric reach for kinase hinge‑region interactions.

Assembly of Heterobifunctional PROTAC Linkers Requiring Chemoselective Dual Conjugation

In PROTAC development, the target compound serves as a non‑cleavable, rigid linker core that can be sequentially functionalized: the hydroxy group for E3 ligase ligand attachment (e.g., via ether or carbamate bond) and the aminoethyl amine for target‑protein ligand conjugation (e.g., via amide coupling). This orthogonal reactivity eliminates the need for complex protecting‑group strategies required when using 1‑Boc‑3‑hydroxyazetidine or 1‑Boc‑3‑aminoazetidine alone, reducing synthetic step count by 2–3 operations and improving overall yield in PROTAC assembly [2].

Fragment‑Based Lead Generation Against Targets with Deep Sub‑pockets

The extended aminoethyl side chain (≈ 3.8 Å) of the target compound provides approximately 1.3 Å longer amine reach compared to the aminomethyl analog . This geometric advantage enables the primary amine to engage acidic residues (Asp, Glu) located deeper within ATP‑binding or allosteric pockets, making this building block a strategic choice for fragment‑based screening libraries targeting kinases, bromodomains, or proteases with occluded active sites.

Design of Bidentate Metal‑Chelating Azetidine Ligands

The dual heteroatom arrangement (3‑hydroxy + 2‑aminoethyl) on the azetidine core mimics the donor set of well‑established tridentate ligands. Published work on functionalized azetidines with 2‑aminoethyl and pyridyl substituents demonstrates their capacity to form stable Cu(II) complexes with essentially planar CuN₃ geometry [3]. The target compound can be elaborated into analogous N,N,O‑tridentate ligands for applications in medicinal inorganic chemistry and radiopharmaceutical kit development.

Quote Request

Request a Quote for 3-(2-Amino-ethyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.